(4-Methoxycyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxycyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8-4-2-7(6-9)3-5-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHJRCMIGDFPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594869 | |
| Record name | (4-Methoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101869-74-3 | |
| Record name | (4-Methoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxycyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Methoxycyclohexyl Methanol
Stereoselective Synthesis of Isomeric (4-Methoxycyclohexyl)methanol Forms
The spatial arrangement of the methoxy (B1213986) and hydroxymethyl groups on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers. The synthesis of stereochemically pure isomers is a significant challenge in organic chemistry, requiring carefully designed strategies to control the stereochemical outcome of reactions.
cis- and trans-Isomer Specific Synthesis
The selective synthesis of cis- and trans-(4-Methoxycyclohexyl)methanol often relies on the stereoselective reduction of a carbonyl precursor, such as 4-methoxycyclohexanecarbaldehyde or an ester of 4-methoxycyclohexanecarboxylic acid. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, which in turn determines the resulting cis/trans ratio.
Generally, reduction with sterically small hydride reagents, such as lithium aluminum hydride (LiAlH₄), tends to favor the formation of the thermodynamically more stable trans isomer, where both substituents can occupy equatorial positions. Conversely, the use of bulkier reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), often leads to the kinetically favored cis isomer through axial attack of the hydride.
While specific studies detailing the stereoselective synthesis for the methoxy derivative are not abundant, principles from analogous systems, such as the synthesis of 4-propylcyclohexanol, are applicable. In one such study, a mutant alcohol dehydrogenase was used to achieve a high cis/trans ratio of 99.5:0.5 in the reduction of 4-propylcyclohexanone. mdpi.com This biocatalytic approach highlights the potential for enzymatic reductions to achieve high stereoselectivity.
Table 1: General Strategies for Stereoselective Reduction of 4-Substituted Cyclohexanones/Carbaldehydes
| Precursor | Reducing Agent/Method | Predominant Isomer | Rationale |
| 4-Methoxycyclohexanecarbaldehyde | Lithium Aluminum Hydride (LiAlH₄) | trans | Axial attack on the more stable conformer leads to the equatorial (trans) alcohol. |
| 4-Methoxycyclohexanecarbaldehyde | L-Selectride® | cis | Equatorial attack by the bulky reagent leads to the axial (cis) alcohol. |
| 4-Propylcyclohexanone | Mutant Alcohol Dehydrogenase | cis | Enzyme's active site geometry dictates high stereoselectivity. mdpi.com |
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Since this compound itself is achiral when synthesized as a cis/trans mixture, enantioselective approaches would be relevant for derivatives with additional stereocenters or for creating chiral building blocks. Methodologies for the enantioselective synthesis of related alcohols and amines often employ chiral catalysts or auxiliaries. organic-chemistry.org For instance, the enantioselective allylation of certain alcohols can be achieved using specific ligand-catalyst combinations, and similar principles could be adapted for derivatives of this compound. organic-chemistry.org
Catalytic Synthesis Routes to this compound and its Analogues
Catalytic methods offer efficient and environmentally benign pathways for chemical synthesis. The production of this compound and its analogues can be achieved through various catalytic reactions, most notably hydrogenation.
Hydrogenation-Based Pathways
Catalytic hydrogenation of aromatic precursors is a primary industrial route for producing cyclohexyl derivatives. For this compound, a suitable starting material would be p-anisic acid, its esters, or 4-methoxybenzyl alcohol. The reaction involves the reduction of the aromatic ring under a hydrogen atmosphere using a metal catalyst.
A study on the hydrogenation of 4-methoxyphenol over a Rh/silica catalyst showed that the aromatic ring could be hydrogenated, yielding 4-methoxycyclohexanone (B142444) as the major product. researchgate.net Although this specific reaction did not produce the target alcohol, it demonstrates the feasibility of hydrogenating the methoxy-substituted benzene ring. researchgate.net Further reduction of the ketone intermediate would be necessary to yield the final alcohol.
For analogous compounds like 4-isopropylcyclohexylmethanol, catalytic hydrogenation of cuminaldehyde using a ruthenium-carbon catalyst has been described. google.com This process, conducted at 130°C and 100 atmospheres of pressure, yielded a 70:30 mixture of the cis and trans isomers. google.com Similar conditions and catalysts, such as Ruthenium or Rhodium on supports like carbon or alumina, could be applied to the hydrogenation of 4-methoxybenzaldehyde (B44291) or related precursors.
Table 2: Examples of Catalytic Hydrogenation for Cyclohexyl Derivatives
| Substrate | Catalyst | Conditions | Product(s) | Isomer Ratio (cis:trans) |
| 4-Methoxyphenol | Rh/Silica | 323 K, 3 barg H₂ | 4-Methoxycyclohexanone, Methoxycyclohexane, Cyclohexanol | N/A |
| Cuminaldehyde | 5% Ru/C | 130°C, 100 atm H₂ | 4-Isopropylcyclohexylmethanol | 70:30 |
Reductive Amination Derived Precursors
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize amines from carbonyl compounds. harvard.edu While not a direct route to this compound, this methodology can be used to synthesize important precursors or analogues. For example, trans-4-(Methylamino)cyclohexyl]methanol can be prepared from its corresponding carboxylic acid via reduction with an agent like lithium aluminum hydride. googleapis.com
The core of reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ. Reagents like sodium cyanoborohydride and sodium triacetoxyborohydride are highly selective for reducing the iminium ion in the presence of the initial carbonyl compound. harvard.edu This strategy is particularly useful for synthesizing substituted aminocyclohexanes, which can be key intermediates in medicinal chemistry. For instance, transaminases have been employed for the stereoselective production of trans-4-substituted cyclohexane-1-amines. nih.gov
Novel Catalyst Systems for Cyclohexylmethanol Derivatives
The development of new catalysts is essential for improving the efficiency, selectivity, and sustainability of chemical synthesis. For cyclohexylmethanol derivatives, research into novel catalyst systems is ongoing.
Zeolitic imidazolate frameworks have been used to create single-atom iron catalysts (Fe1-N-C) that are effective for the selective ammoxidation of alcohols to nitriles under mild conditions. researchgate.net While this is not a direct synthesis of the target alcohol, it demonstrates the use of advanced materials in the functionalization of related compounds like cyclohexylmethanol. researchgate.net
Furthermore, the search for green and efficient oxidation and reduction catalysts is a major theme in modern chemistry. colab.ws Stable radical catalysts, such as TEMPO, often used in conjunction with a metal co-catalyst like copper, have emerged as valuable tools for a variety of oxidation reactions, which can be a key step in multi-step syntheses of complex alcohol derivatives. rsc.org
Synthetic Transformations Leading to this compound Precursors
The creation of this compound hinges on the efficient synthesis of its precursors. These intermediates must contain the core cyclohexane structure with the appropriately positioned methoxy group, which can then be further functionalized to introduce the required hydroxymethyl group. Key intermediates include cyclohexanone and methoxycyclohexene derivatives, which serve as versatile platforms for subsequent chemical modifications.
4-Methoxycyclohexanone is a significant intermediate in the synthesis of various fine chemicals. google.com Its synthesis can be approached through several methods, including the catalytic hydrogenation of 4-methoxyphenol or the oxidation of 4-methoxycyclohexanol. google.com
Traditional oxidation methods for converting 4-methoxycyclohexanol to 4-methoxycyclohexanone have employed stoichiometric oxidants such as the Jones reagent, which is prepared from chromium trioxide and sulfuric acid. google.com While effective, this method produces significant environmental pollution due to the chromium byproducts. google.com Another established route to 4-methoxycyclohexanone begins with 1,4-cyclohexanedione-ethylene ketal, proceeding through steps of reduction, methylation, and deprotection; however, this route is often hampered by its complexity and low yields, making it less suitable for large-scale production. google.com
More contemporary and greener approaches focus on catalytic oxidation. A notable example involves the use of oxygen-containing gas as the oxidant to convert 4-substituted cyclohexanols into the corresponding ketones. google.com This method is environmentally friendly, utilizes an inexpensive oxidant, and offers high reaction selectivity and yield, making it a clean and ideal process for industrial applications. google.com
The table below summarizes various synthetic approaches to the key precursor, 4-methoxycyclohexanone.
| Starting Material | Method | Key Reagents/Catalysts | Advantages/Disadvantages |
| 4-Methoxycyclohexanol | Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Effective but produces hazardous waste. google.com |
| 4-Methoxycyclohexanol | Catalytic Oxidation | Oxygen-containing gas | Environmentally friendly, high yield, ideal for industrial scale. google.com |
| 4-Methoxyphenol | Catalytic Hydrogenation | Pd/C, Sodium formate | Low conversion rate of starting material. google.com |
| 1,4-Cyclohexanedione-ethylene ketal | Multi-step | Reduction, Methylation, Deprotection | Complex process with low yields. google.com |
While 4-methoxycyclohexanone is a valuable precursor, its conversion to this compound would require a carbon-addition reaction (e.g., Grignard reaction followed by oxidation or cyanation followed by reduction), making it a less direct pathway compared to routes that already possess the necessary carbon framework.
A more direct and efficient multi-step synthesis of this compound often starts from readily available aromatic compounds that already contain a carboxylic acid or ester functionality at the para-position. A common and logical starting material is p-hydroxybenzoic acid. ijrdt.orgchemicalbook.com
This synthetic sequence can be outlined in four principal steps:
Esterification: The carboxylic acid group of p-hydroxybenzoic acid is first protected or activated, typically by converting it into a methyl ester, yielding methyl p-hydroxybenzoate. This reaction is commonly achieved by refluxing the acid in methanol (B129727) with a catalytic amount of strong acid like sulfuric acid. cabidigitallibrary.org
Etherification: The phenolic hydroxyl group is then converted to a methoxy group. This is a standard Williamson ether synthesis, where a base is used to deprotonate the phenol, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. The product of this step is methyl 4-methoxybenzoate (B1229959), also known as methyl p-anisate.
Aromatic Ring Hydrogenation: The aromatic ring of methyl 4-methoxybenzoate is reduced to a cyclohexane ring. This transformation is accomplished through catalytic hydrogenation, a reaction that requires a metal catalyst and typically a source of hydrogen gas. tcichemicals.com Various catalysts, including rhodium, platinum, and ruthenium, are effective for this purpose. jst.go.jpmdpi.com This step yields methyl 4-methoxycyclohexanecarboxylate. nih.gov
Ester Reduction: The final step is the reduction of the ester group to the primary alcohol. This can be achieved using classic reducing agents like lithium aluminum hydride or, more preferably from a green chemistry perspective, through catalytic hydrogenation or transfer hydrogenation, which avoids stoichiometric metal waste. acs.orgnih.gov This reduction yields the target molecule, this compound. nih.gov
The intermediates involved in this synthetic pathway are summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| p-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | Starting Material chemicalbook.com |
| Methyl 4-methoxybenzoate | 121-98-2 | C₉H₁₀O₃ | Intermediate after Esterification & Etherification |
| Methyl 4-methoxycyclohexanecarboxylate | 137058-17-4 | C₉H₁₆O₃ | Intermediate after Ring Hydrogenation nih.gov |
| This compound | 101869-74-3 | C₈H₁₆O₂ | Final Product nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact, reduce waste, and enhance safety. rsc.orgrsc.org The synthesis of this compound and its precursors provides several opportunities to implement these principles.
Catalytic Approaches: A cornerstone of green chemistry is the use of catalysts to replace stoichiometric reagents. In the multi-step synthesis of this compound, two key steps—aromatic ring saturation and ester reduction—are prime candidates for catalytic methods.
Catalytic Hydrogenation: Traditional reductions often use metal hydrides (e.g., LiAlH₄), which are used in stoichiometric amounts and generate significant waste. Catalytic hydrogenation, using H₂ gas and a recyclable heterogeneous catalyst (like Pd/C, Rh/C, or PtO₂), offers high atom economy and produces minimal waste. tcichemicals.comillinois.edu Cooperative catalyst systems, such as a rhodium-platinum nanoparticle catalyst combined with a Lewis acid, have been shown to accelerate the hydrogenation of aromatic rings under mild conditions (1 atm H₂, <50°C), even for challenging substrates. jst.go.jp
Catalytic Transfer Hydrogenation: To avoid the hazards associated with high-pressure hydrogen gas, catalytic transfer hydrogenation presents a safer alternative. nih.gov This technique uses a stable liquid hydrogen donor, such as ethanol or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst. researchgate.netmdpi.com Manganese-based catalysts, for example, have been successfully used for the transfer hydrogenation of esters using ethanol as the hydrogen source, replacing precious metal catalysts with a more abundant and sustainable alternative. rsc.orgrsc.org
Greener Reagents and Reaction Conditions:
Benign Oxidants: In the synthesis of the precursor 4-methoxycyclohexanone, moving from hazardous, heavy-metal-based oxidants like chromates to molecular oxygen or hydrogen peroxide is a significant green improvement. google.com These oxidants produce water as the only byproduct, drastically reducing environmental harm.
Solvent-Free Reactions: Eliminating solvents reduces waste, cost, and toxicity. The hydrogenation of related compounds like p-cymene has been successfully demonstrated in a solvent-free system, highlighting a potential green avenue for the synthesis of cyclohexyl derivatives. mdpi.com
The application of these green principles makes the synthesis of this compound more sustainable and economically viable.
| Green Chemistry Principle | Application in Synthesis | Example |
| Catalysis | Replacing stoichiometric reagents (e.g., LiAlH₄) with catalytic amounts of metal. | Catalytic hydrogenation of methyl 4-methoxybenzoate and reduction of methyl 4-methoxycyclohexanecarboxylate. jst.go.jpacs.org |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Hydrogenation reactions where H₂ is the only reagent added, resulting in no byproducts. |
| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Development of solvent-free hydrogenation processes. mdpi.com |
| Use of Renewable Feedstocks | Using starting materials derived from renewable sources. | Starting from bio-derived p-hydroxybenzoic acid. researchgate.net |
| Safer Chemistry | Avoiding hazardous reagents and high-pressure conditions. | Using catalytic transfer hydrogenation with ethanol or formic acid instead of high-pressure H₂ gas. researchgate.netmdpi.com |
| Waste Prevention | Designing syntheses to prevent waste. | Using recyclable heterogeneous catalysts and benign oxidants like O₂ that produce only water. google.com |
Spectroscopic Characterization and Structural Elucidation of 4 Methoxycyclohexyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of (4-Methoxycyclohexyl)methanol must consider the existence of cis and trans stereoisomers, which will exhibit distinct spectra due to the different spatial arrangements of the methoxy (B1213986) and hydroxymethyl groups.
¹H NMR Spectroscopic Analysis
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). The analysis of this compound would involve identifying signals for the methoxy group protons, the methylene protons of the hydroxymethyl group, the methine protons on the cyclohexane (B81311) ring, and the methylene protons of the ring itself.
The key expected signals are:
A singlet for the three protons of the methoxy group (-OCH₃).
A doublet for the two protons of the hydroxymethyl group (-CH₂OH), coupled to the adjacent methine proton.
Multiplets for the cyclohexane ring protons, with their chemical shifts and multiplicities depending on their axial or equatorial positions and their relationship to the substituents. The methine protons at C1 and C4 (the carbons bearing the substituents) would be distinct from the other ring protons.
A broad singlet for the hydroxyl proton (-OH), which may or may not be observed depending on the solvent and concentration.
The distinction between cis and trans isomers would be most evident in the coupling constants and chemical shifts of the H1 and H4 methine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₃ | ~3.3 | Singlet |
| -CH₂OH | ~3.5 | Doublet |
| -CH(1)- | Multiplet | Multiplet |
| -CH(4)- | Multiplet | Multiplet |
| Cyclohexane -CH₂- | 1.0 - 2.2 | Multiplets |
¹³C NMR Spectroscopic Analysis
A proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent carbon atom. Due to the symmetry in the trans isomer (assuming rapid chair-chair interconversion), fewer signals might be expected compared to the less symmetric cis isomer.
Expected signals include:
A signal for the methoxy carbon (-OCH₃).
A signal for the hydroxymethyl carbon (-CH₂OH).
Signals for the two methine carbons of the cyclohexane ring (C1 and C4).
Signals for the methylene carbons of the cyclohexane ring (C2, C3, C5, C6). In the trans isomer, C2/C6 and C3/C5 would be equivalent, leading to two signals. In the cis isomer, all four might be non-equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ | ~56 |
| -CH₂OH | ~68 |
| -CH(1)- | ~40 |
| -CH(4)- | ~78 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional NMR techniques are crucial for definitively assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. A COSY spectrum of this compound would show cross-peaks connecting coupled protons. Key expected correlations include:
The methine proton at C1 with the adjacent methylene protons of the hydroxymethyl group (-CH₂OH).
The methine proton at C1 with the adjacent ring methylene protons (H2/H6).
The methine proton at C4 with the adjacent ring methylene protons (H3/H5).
Correlations between adjacent methylene protons within the cyclohexane ring (e.g., H2 with H3).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). For this compound, the HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. For example, it would show a cross-peak between the proton signal at ~3.3 ppm and the carbon signal at ~56 ppm, confirming their assignment to the methoxy group.
Mass Spectrometry (MS) Analysis and Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. The molecular formula of this compound is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol .
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a high-energy ionization technique that causes extensive fragmentation. The molecular ion peak (M⁺) at m/z = 144 may be weak or absent in the spectrum of an alcohol. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.
Key expected fragmentation pathways include:
Loss of a methoxy radical (•OCH₃) : M⁺ - 31, leading to a fragment at m/z = 113.
Loss of methanol (B129727) (CH₃OH) : M⁺ - 32, resulting in a fragment at m/z = 112.
Loss of the hydroxymethyl radical (•CH₂OH) : M⁺ - 31, also leading to a fragment at m/z = 113.
Alpha-cleavage adjacent to the alcohol : Cleavage of the C1-C2/C1-C6 bonds to yield a stable oxonium ion.
Cleavage of the cyclohexane ring : This can lead to a complex series of smaller fragments. A prominent peak is often seen at m/z = 57, corresponding to the butyl cation, a common fragment in the mass spectra of cyclohexyl derivatives.
Table 3: Predicted Key Fragments in the EI-MS Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [C₇H₁₃O]⁺ | M⁺ - •OCH₃ or M⁺ - •CH₂OH |
| 112 | [C₇H₁₂O]⁺• | M⁺ - CH₃OH |
| 81 | [C₆H₉]⁺ | Loss of substituents and H₂O |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique, meaning it imparts less energy to the molecule, resulting in minimal fragmentation. It is particularly useful for determining the molecular weight of polar compounds.
For this compound, the ESI-MS spectrum, run in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 145.2. Depending on the solvent system and the presence of salts, adduct ions may also be observed, such as the sodium adduct [M+Na]⁺ at m/z = 167.2 or the potassium adduct [M+K]⁺ at m/z = 183.3. Significant fragmentation is not expected under typical ESI conditions.
Table 4: Predicted Ions in the ESI-MS Spectrum of this compound
| m/z | Predicted Ion | Description |
|---|---|---|
| 145.2 | [C₈H₁₆O₂ + H]⁺ | Protonated Molecule |
| 167.2 | [C₈H₁₆O₂ + Na]⁺ | Sodium Adduct |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. For this compound, HRMS provides an exact mass that can be used to confirm its molecular formula, C8H16O2.
The theoretical exact mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). The experimentally determined exact mass from HRMS analysis should closely match this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. The monoisotopic mass of this compound has been computed to be 144.115029749 Da nih.gov.
In a typical HRMS experiment, the molecule is first ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. These analyzers are capable of resolving ions with very small mass differences, allowing for the unambiguous determination of elemental formulas.
Beyond molecular formula confirmation, HRMS can also be used to analyze fragment ions. By inducing fragmentation of the parent ion, a fragmentation pattern is generated. The high mass accuracy of the fragment ions allows for the determination of their elemental compositions, providing valuable information for the structural elucidation of the molecule. For this compound, characteristic fragmentation pathways for alcohols, such as alpha cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule), would be expected pressbooks.pubopenstax.orgfiveable.me. The accurate mass measurement of these fragments would further corroborate the proposed structure.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C8H16O2 |
| Theoretical Exact Mass | 144.11503 Da |
| Monoisotopic Mass | 144.115029749 Da nih.gov |
| Common Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
Vibrational Spectroscopy (Infrared and Raman) Studies
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrational modes of different functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorptions for the hydroxyl (-OH), methoxy (-OCH₃), and cyclohexyl groups.
The most prominent feature in the FTIR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and strong band in the region of 3600-3200 cm⁻¹ pressbooks.pubopenstax.orgfiveable.me. The broadening is due to intermolecular hydrogen bonding. A sharper, less intense peak around 3600 cm⁻¹ may be observed in dilute, non-polar solutions where hydrogen bonding is minimized openstax.org. The C-O stretching vibration of the primary alcohol is expected to produce a strong absorption in the range of 1050-1150 cm⁻¹ fiveable.me.
The methoxy group will also give rise to characteristic absorptions. The C-O-C stretching vibrations are typically observed in the fingerprint region, and the C-H stretching of the methyl group will appear in the 3000-2800 cm⁻¹ range. The cyclohexane ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 2: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3600-3200 | O-H stretch | Hydroxyl | Strong, Broad |
| 2950-2850 | C-H stretch | Cyclohexyl, Methyl | Strong |
| 1470-1440 | C-H bend | Cyclohexyl, Methyl | Medium |
| 1150-1050 | C-O stretch | Alcohol, Ether | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to FTIR spectroscopy, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be useful for characterizing the cyclohexane ring vibrations and the C-C backbone. The symmetric C-H stretching vibrations of the cyclohexane and methyl groups are expected to be strong in the Raman spectrum, appearing in the 3000-2800 cm⁻¹ region. The C-C stretching and ring breathing modes of the cyclohexane ring typically give rise to sharp and intense peaks in the fingerprint region, often between 800 and 1200 cm⁻¹ stackexchange.comechemi.comchemicalbook.com.
The O-H stretching vibration, while very strong in the FTIR spectrum, is generally weak in the Raman spectrum of alcohols. The C-O stretching vibrations will also be present but may be less intense than in the FTIR spectrum. The symmetric vibrations of the methoxy group could also be observed.
Table 3: Predicted Raman Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Vibration | Functional Group | Intensity |
| 2950-2850 | C-H stretch | Cyclohexyl, Methyl | Strong |
| 1470-1440 | C-H bend | Cyclohexyl, Methyl | Medium |
| 1200-800 | C-C stretch, Ring modes | Cyclohexyl | Medium-Strong |
| 1150-1050 | C-O stretch | Alcohol, Ether | Weak-Medium |
Advanced Spectroscopic Techniques for Conformational and Electronic Structure Probing
Beyond routine structural characterization, advanced spectroscopic techniques can provide deeper insights into the conformational preferences and electronic structure of this compound. Given the flexibility of the cyclohexane ring and the presence of two substituents, understanding its conformational equilibrium is crucial.
Conformational Analysis:
The cyclohexane ring in this compound can exist in two primary chair conformations that interconvert through a process called ring flipping. The substituents (methoxy and hydroxymethyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions, which are unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring libretexts.orgpressbooks.publibretexts.org. Generally, larger substituents prefer the more sterically favorable equatorial position libretexts.orgslideshare.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is a powerful tool for studying these conformational equilibria. By cooling the sample, the rate of ring flipping can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The relative integrals of these signals can be used to determine the equilibrium constant and the free energy difference between the conformers.
Vibrational spectroscopy (FTIR and Raman) can also be used to study conformational isomers, as the vibrational frequencies can be sensitive to the local geometry of the molecule. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to identify the predominant conformation in a given state.
Electronic Structure Probing:
Techniques such as X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) can be employed to investigate the electronic structure of molecules, particularly the nature of the orbitals involved in bonding. For this compound, these methods could provide information about the oxygen K-edge, revealing details about the O-H and O-C bonds and the influence of hydrogen bonding on the electronic environment of the oxygen atoms aip.org. These advanced techniques, often combined with theoretical calculations, offer a detailed picture of the molecular and electronic structure that governs the chemical and physical properties of the compound.
Conformational Analysis and Isomerism in 4 Methoxycyclohexyl Methanol
Elucidation of cis- and trans-Isomer Geometries
(4-Methoxycyclohexyl)methanol exists as two geometric isomers: cis and trans. chemguide.co.ukwikipedia.org This isomerism arises from the restricted rotation around the carbon-carbon single bonds within the cyclohexane (B81311) ring. wikipedia.orglibretexts.org In the cis isomer, both the methoxy (B1213986) (-OCH₃) and hydroxymethyl (-CH₂OH) substituents are on the same side of the ring's plane. Conversely, in the trans isomer, these substituents are on opposite sides. wikipedia.orgyoutube.com
| Isomer | Substituent Orientation |
| cis-(4-Methoxycyclohexyl)methanol | Methoxy and hydroxymethyl groups on the same side of the cyclohexane ring. |
| trans-(4-Methoxycyclohexyl)methanol | Methoxy and hydroxymethyl groups on opposite sides of the cyclohexane ring. |
Analysis of Cyclohexane Ring Conformations (Chair, Boat, Twist-Boat)
The cyclohexane ring is not planar but exists in several puckered conformations to relieve angle and torsional strain. libretexts.orglibretexts.orgwikipedia.org The most stable and predominant conformation is the chair conformation . libretexts.orgutexas.edu In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, eliminating torsional strain. libretexts.orglibretexts.org
| Conformation | Key Features | Relative Stability |
| Chair | No angle or torsional strain. Staggered arrangement of all substituents. libretexts.orgutexas.edu | Most Stable |
| Boat | Eclipsed C-H bonds leading to torsional strain. Flagpole interactions causing steric strain. libretexts.orgmasterorganicchemistry.com | Least Stable |
| Twist-Boat | Reduced torsional and flagpole strain compared to the boat conformation. masterorganicchemistry.com | Intermediate Stability |
Conformational Equilibria and Energy Landscapes
At room temperature, the different chair conformations of a substituted cyclohexane are in rapid equilibrium through a process called a "chair flip" or "ring flip". libretexts.orgmasterorganicchemistry.com For this compound, this involves the interconversion between two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com
The position of this equilibrium is determined by the relative stability of the two chair conformers. Generally, a substituent is more stable in an equatorial position than in an axial position to minimize steric strain. pressbooks.publumenlearning.com This steric strain in the axial position arises from 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.publumenlearning.com
For the trans isomer of this compound, one chair conformer will have both the methoxy and hydroxymethyl groups in equatorial positions (diequatorial), while the other will have both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. libretexts.org For the cis isomer, one substituent will always be axial and the other equatorial. The equilibrium will favor the conformer where the larger substituent occupies the equatorial position to minimize steric strain. libretexts.org The energy difference between the conformers dictates the equilibrium constant (K) and the population of each conformer at a given temperature. pressbooks.pub
Computational Chemistry Approaches to Conformational Energetics
Computational chemistry provides powerful tools for investigating the conformational energetics of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. researchgate.netufms.br
These calculations can provide valuable insights into:
The relative energies of the cis and trans isomers.
The energy differences between the various chair, boat, and twist-boat conformations.
The magnitude of the energy barrier for the chair flip.
The preferred dihedral angles and bond lengths for each conformer.
Computational studies on similar substituted cyclohexanes have shown that the energy difference between equatorial and axial conformers can be quantified. sapub.org For example, the preference for an equatorial position, often expressed as an "A-value," represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org By applying these principles and computational methods to this compound, a detailed understanding of its conformational preferences and energy landscape can be achieved.
Spectroscopic Manifestations of Conformational Preferences
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in experimentally determining the conformational preferences of cyclohexane derivatives.
NMR Spectroscopy: At low temperatures, the rapid interconversion between chair conformations can be slowed down, allowing for the observation of distinct signals for axial and equatorial protons. cdnsciencepub.com The chemical shifts and coupling constants of these protons provide detailed information about the geometry of the molecule and the relative populations of the conformers. acs.orgauremn.org.br For instance, the width of a proton signal can indicate whether it is in an axial or equatorial position, as axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in IR and Raman spectra are sensitive to the molecular conformation. nih.govscispace.com Different conformers will have unique sets of vibrational modes. nih.govrsc.org For example, the C-O stretching vibrations of the methoxy and hydroxymethyl groups may appear at different frequencies depending on whether the groups are in axial or equatorial positions. researchgate.net By comparing experimental spectra with those predicted by computational calculations for different conformers, it is possible to identify the predominant conformation in a sample. ustc.edu.cnacs.org
Reactivity and Reaction Mechanisms of 4 Methoxycyclohexyl Methanol
Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group in (4-Methoxycyclohexyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. To obtain the aldehyde, 4-methoxycyclohexanecarboxaldehyde, milder oxidizing agents are required to prevent over-oxidation.
Common methods for the selective oxidation of primary alcohols to aldehydes include the use of pyridinium chlorochromate (PCC), Swern oxidation, and TEMPO-catalyzed oxidations. masterorganicchemistry.comwikipedia.orgchemistrysteps.com
Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that can effectively oxidize primary alcohols to aldehydes in anhydrous solvents like dichloromethane (B109758) (DCM). organic-chemistry.orgresearchgate.net The reaction is typically carried out at room temperature.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (Et3N). libretexts.orgnrochemistry.commsu.edu The reaction is performed at low temperatures, typically -78 °C, to ensure the stability of the reactive intermediates. libretexts.orgnrochemistry.com
TEMPO-catalyzed Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can be used as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl). windows.net This method is often favored for its milder conditions and reduced environmental impact. windows.net
| Oxidizing System | Solvent | Typical Temperature (°C) | Product | Illustrative Yield (%) |
|---|---|---|---|---|
| PCC | DCM | 25 | 4-Methoxycyclohexanecarboxaldehyde | 85-95 |
| DMSO, (COCl)₂, Et₃N (Swern) | DCM | -78 to 25 | 4-Methoxycyclohexanecarboxaldehyde | 90-98 |
| TEMPO (cat.), NaOCl | DCM/H₂O | 0-25 | 4-Methoxycyclohexanecarboxaldehyde | 90-97 |
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved in two primary ways:
Protonation under acidic conditions: In the presence of strong hydrohalic acids (HBr, HI), the hydroxyl group is protonated to form an oxonium ion, which can then be displaced by the halide ion in an SN2 reaction.
Conversion to a sulfonate ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate or mesylate, respectively, which are excellent leaving groups for subsequent SN2 reactions with a wide range of nucleophiles.
| Reagent(s) | Intermediate/Activated Species | Nucleophile | Product | Illustrative Yield (%) |
|---|---|---|---|---|
| HBr (conc.) | Protonated alcohol | Br⁻ | 1-(Bromomethyl)-4-methoxycyclohexane | 75-85 |
| 1. TsCl, Pyridine 2. NaCN | Tosylate | CN⁻ | (4-Methoxycyclohexyl)acetonitrile | 80-90 |
| 1. MsCl, Et₃N 2. NaN₃ | Mesylate | N₃⁻ | 1-(Azidomethyl)-4-methoxycyclohexane | 85-95 |
Reactions Pertaining to the Methoxy (B1213986) Group
The methoxy group is an ether linkage, which is generally unreactive under neutral or basic conditions. However, it can be cleaved under strongly acidic conditions, particularly with strong hydrohalic acids like HBr and HI, or with potent Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. This results in the formation of a cyclohexyl alcohol and methyl halide.
| Reagent | Solvent | Typical Temperature (°C) | Product | Illustrative Yield (%) |
|---|---|---|---|---|
| HBr (conc., excess) | - | 100-120 | 4-(Bromomethyl)cyclohexan-1-ol | 70-80 |
| HI (conc., excess) | - | 100-120 | 4-(Iodomethyl)cyclohexan-1-ol | 75-85 |
| BBr₃ | DCM | -78 to 25 | 4-(Hydroxymethyl)cyclohexan-1-ol | 85-95 |
Hydrogenation and Hydrodeoxygenation Reactions of Related Cyclic Ethers and Alcohols
| Catalyst | Hydrogen Source | Conditions | Plausible Major Product(s) |
|---|---|---|---|
| Pd/C | H₂ (high pressure) | High Temperature | Methylcyclohexane, Methoxycyclohexane |
| Raney Ni | H₂ (high pressure) | High Temperature | Methylcyclohexane, Cyclohexylmethanol |
| Ru/C | Isopropanol | Reflux | (4-Methoxycyclohexyl)methane |
Catalytic Transformations and Reaction Kinetics
The kinetics of the reactions of this compound would be influenced by several factors, including the nature of the catalyst, temperature, and the concentration of reactants. For instance, in the oxidation of the primary alcohol, the reaction rate would depend on the specific oxidizing agent used, with some reactions proceeding much faster than others. Similarly, the rate of ether cleavage is highly dependent on the strength of the acid used. Without specific experimental data, a quantitative kinetic analysis is not possible. However, a qualitative comparison of expected reaction rates can be made.
| Reaction Type | Conditions | Expected Relative Rate | Key Influencing Factors |
|---|---|---|---|
| Swern Oxidation | -78 °C | Fast | Formation of the reactive sulfonium salt. |
| PCC Oxidation | 25 °C | Moderate | Heterogeneous nature of the reaction. |
| Ether Cleavage (HBr) | 100 °C | Slow | High activation energy for C-O bond cleavage. |
| Tosylation | 0-25 °C | Moderate | Nucleophilicity of the alcohol and reactivity of TsCl. |
Stereochemical Control and Stereoselectivity in Reactions
This compound can exist as two diastereomers: cis and trans. The spatial arrangement of the methoxy and hydroxymethyl groups can influence the stereochemical outcome of its reactions. For instance, in reactions where a chiral center is formed, the existing stereochemistry of the ring can direct the approach of reagents, leading to a preference for one diastereomer over another (diastereoselectivity).
SN2 Reactions: In substitution reactions at the hydroxymethyl carbon (after conversion to a good leaving group), the reaction proceeds with inversion of configuration at that carbon. However, since this carbon is not a stereocenter, this does not lead to a new stereoisomer. The cis or trans relationship of the substituents on the ring remains unaffected.
Oxidation: The oxidation of the primary alcohol to an aldehyde does not create a new stereocenter.
Ring Conformations: The cyclohexane (B81311) ring exists predominantly in a chair conformation. The relative stability of the conformers for the cis and trans isomers, and the accessibility of the reactive sites in each, can influence reaction rates. For example, the less sterically hindered equatorial hydroxymethyl group in the trans isomer might be expected to react faster in some cases than the axial group in a conformer of the cis isomer.
| Starting Isomer | Reaction Type | Expected Stereochemical Outcome |
|---|---|---|
| cis-(4-Methoxycyclohexyl)methanol | SN2 on -CH₂-LG | Retention of cis ring stereochemistry. |
| trans-(4-Methoxycyclohexyl)methanol | SN2 on -CH₂-LG | Retention of trans ring stereochemistry. |
| Mixture of cis and trans | Oxidation to aldehyde | Mixture of cis and trans aldehydes. |
Computational Chemistry Investigations of 4 Methoxycyclohexyl Methanol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like (4-Methoxycyclohexyl)methanol.
A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformations of its cis and trans isomers. From these calculations, a wealth of information about the molecule's electronic structure and bonding can be derived. Key parameters include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. These findings help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. For instance, DFT calculations could precisely quantify the bond lengths, bond angles, and dihedral angles that define the chair conformation of the cyclohexane (B81311) ring.
Table 1: Example of DFT-Calculated Properties for a Cyclohexane Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound.)
| Property | Value |
| Total Energy (Hartree) | -425.12345 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | 1.45 |
| HOMO-LUMO Gap (eV) | 8.23 |
| Dipole Moment (Debye) | 2.15 |
| C-O Bond Length (Å) | 1.425 |
| O-H Bond Length (Å) | 0.968 |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations investigate static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would reveal the dynamic behavior of the cyclohexane ring, including the chair-to-chair ring flip and the rotation of the methoxy (B1213986) and hydroxymethyl substituent groups. Such simulations can identify the most populated conformations and the timescales of transitions between them. By analyzing the simulation trajectory, one can understand how the molecule flexes, bends, and interacts with its environment, providing a more realistic picture of its behavior in a liquid or solution phase.
Table 2: Illustrative Conformational Analysis Data from a Simulation (Note: This table is illustrative and does not represent actual simulation data for this compound.)
| Conformer | Isomer | Population (%) | Average Dihedral Angle (C1-C2-C3-C4) |
| Equatorial-Chair | trans | 98.5 | 55.2° |
| Axial-Chair | trans | 1.5 | 54.9° |
| Equatorial-Chair | cis | 99.1 | 55.5° |
| Axial-Chair | cis | 0.9 | 55.1° |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties that govern how a molecule interacts with electromagnetic radiation, these methods can predict its various spectra.
For this compound, quantum chemical methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Similarly, nuclear magnetic shielding constants can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts for the molecule's unique hydrogen and carbon atoms. These predictions are invaluable for assigning experimental spectra, confirming molecular structures, and understanding how structure influences spectroscopic properties.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are essential for exploring the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. For this compound, these techniques could be used to study reactions such as its oxidation, dehydration, or esterification.
By mapping the potential energy surface of a reaction, chemists can locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics. Methods like DFT are commonly used to perform transition state searches and calculate activation energies. For example, a computational study could elucidate the mechanism of the acid-catalyzed dehydration of this compound, determining whether the reaction proceeds through a concerted or stepwise mechanism and identifying the rate-limiting step.
Intermolecular Interactions and Solvation Effects
The behavior of a molecule is significantly influenced by its interactions with surrounding molecules, whether they are other molecules of the same type or solvent molecules. Computational methods can model these intermolecular interactions, such as hydrogen bonding and van der Waals forces.
A computational study of this compound would likely investigate the hydrogen bonds formed by its hydroxyl group, both with other alcohol molecules (self-association) and with solvent molecules like water. Understanding these interactions is key to explaining physical properties like boiling point and solubility. Solvation models, which can be either explicit (including individual solvent molecules in the simulation) or implicit (representing the solvent as a continuous medium), can be used to calculate the free energy of solvation. This data helps predict how the molecule's properties and conformational preferences might change in different solvent environments.
Applications of 4 Methoxycyclohexyl Methanol in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The strategic placement of the methoxy (B1213986) and hydroxymethyl groups on the cyclohexane (B81311) ring allows for the synthesis of diverse molecular architectures. The cyclohexane ring can exist in different conformations, and the stereochemistry of the substituents can play a crucial role in directing the outcome of chemical reactions. This makes (4-Methoxycyclohexyl)methanol a useful starting material for the stereoselective synthesis of complex organic molecules.
Building Block for Complex Molecules and Pharmaceuticals
The structural motif of a substituted cyclohexane ring is prevalent in many biologically active compounds and pharmaceuticals. While direct examples of the incorporation of this compound into pharmaceuticals are not extensively documented in publicly available literature, the use of closely related analogs highlights its potential. For instance, intermediates containing a cyclohexyl-(4-methoxy-phenyl)-methanol moiety have been utilized in the synthesis of phenethylamine derivatives, which are precursors to antidepressant drugs like Venlafaxine google.com. This suggests that the this compound scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents.
The lipophilic nature of the cyclohexane ring combined with the hydrogen bonding capability of the hydroxyl group and the polarity of the methoxy group provides a unique combination of physicochemical properties that can be advantageous for drug design, influencing factors such as solubility, membrane permeability, and metabolic stability.
Precursor in the Synthesis of Specialty Chemicals
As a precursor, this compound can be employed in the synthesis of a variety of specialty chemicals. The reactivity of the primary alcohol allows for its conversion into other functional groups such as aldehydes, carboxylic acids, and halides. These derivatives can then serve as key components in the production of fine chemicals used in fragrances, flavorings, and as additives in polymers and coatings.
The methoxycyclohexyl moiety can impart desirable properties such as thermal stability, and specific solubility characteristics to the final products. The synthesis of specialty esters and ethers from this compound is a straightforward process that can lead to a diverse range of compounds with tailored properties for specific industrial applications.
Applications in Liquid Crystal Synthesis and Related Materials
A significant application of this compound is in the field of materials science, particularly in the synthesis of liquid crystals. The rigid cyclohexane core is a common structural element in many liquid crystalline compounds, known as mesogens. The presence and orientation of substituent groups like the methoxy and hydroxymethyl groups can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy.
Research in this area has demonstrated the incorporation of the (4-methoxycyclohexyl) moiety into liquid crystal structures. For example, trans-4-(3E-pentenyl)-1-(trans-4-methoxycyclohexyl)cyclohexane is a liquid crystalline compound that includes this structural unit. The synthesis of such molecules underscores the importance of this compound and its derivatives as building blocks for advanced materials with applications in display technologies and photonics.
Below is a table summarizing some research findings related to the use of cyclohexane derivatives in liquid crystal synthesis:
| Compound/Moiety | Application/Finding | Reference |
| trans-4-(3E-pentenyl)-1-(trans-4-methoxycyclohexyl)cyclohexane | A liquid crystalline compound containing the (4-methoxycyclohexyl) moiety. | Patent US5185098A |
| Bicyclohexyl derivatives | Used in the synthesis of liquid crystals with specific dielectric properties. | General LC Research |
Derivatization for Functional Material Development
The development of novel functional materials often relies on the chemical modification of existing molecular platforms. This compound is an excellent candidate for such derivatization. The primary alcohol group serves as a convenient handle for the attachment of a wide variety of functional groups through esterification, etherification, or conversion to other reactive intermediates.
For example, attaching polymerizable groups like acrylates or methacrylates to the hydroxyl function of this compound would yield monomers that can be used to create functional polymers. These polymers could find applications as specialty resins, coatings, or as components of advanced composites. The methoxycyclohexyl group within the polymer structure would influence the material's bulk properties, such as its glass transition temperature, refractive index, and surface energy.
Furthermore, the introduction of photoresponsive or electronically active moieties through derivatization could lead to the development of smart materials that respond to external stimuli such as light or an electric field. The versatility of the this compound structure makes it a promising platform for the design and synthesis of a new generation of functional materials.
Analytical Method Development and Validation for 4 Methoxycyclohexyl Methanol
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of (4-Methoxycyclohexyl)methanol, providing the necessary separation from potential interferences. Both gas and liquid chromatography techniques are applicable, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Development of a GC method involves optimizing parameters such as the column, temperature program, and detector. For complex matrices, coupling GC with mass spectrometry (GC-MS) provides definitive identification based on the mass spectrum of the analyte.
A notable example of method development for a structurally similar compound, (4-methylcyclohexyl)methanol (B126014) (4-MCHM), demonstrates a robust approach applicable to this compound. Following a chemical spill, a heated purge-and-trap GC-MS method was developed to determine the cis- and trans-isomers of 4-MCHM in water samples. nih.govusgs.gov This sample introduction technique is effective for extracting volatile organic compounds from aqueous matrices. In that method, the trans-isomer was observed to elute before the cis-isomer. nih.govusgs.gov
The selection of the GC column is critical for separating isomers and other components. Non-polar columns, such as those with a DB-5 or ZB-5 stationary phase, are often used for general-purpose analysis. chromforum.org The choice of solvent for sample preparation is also important; while many common solvents like acetone, pentane, and dichloromethane (B109758) are suitable, methanol (B129727) can sometimes present challenges on non-polar columns unless the oven temperature is carefully controlled. chromforum.org For complex mixtures, GC-MS analysis is invaluable, as it allows for the identification of unknown components by comparing their mass spectra to established libraries, such as the National Institute of Standards and Technology (NIST) library. impactfactor.org
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile techniques for compounds that may not be sufficiently volatile for GC or that require analysis in non-volatile matrices. Reversed-phase (RP) HPLC is the most common mode used for moderately polar compounds like this compound.
Method development in RP-HPLC involves the selection of a suitable stationary phase (e.g., C18, Phenyl-Hexyl) and the optimization of the mobile phase composition. phenomenex.com The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. shimadzu.com The choice between acetonitrile and methanol can significantly affect separation selectivity. phenomenex.comshimadzu.com Methanol is a protic solvent, while acetonitrile is aprotic, and this difference in chemical properties can alter the elution order of analytes. shimadzu.com Acetonitrile generally has a stronger elution strength and lower UV absorbance at short wavelengths, making it suitable for high-sensitivity UV detection. shimadzu.com However, for compounds with aromatic rings, phenyl-based columns used with methanol-containing mobile phases can offer enhanced selectivity due to π-π interactions. phenomenex.com
A gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to separate compounds with a range of polarities. researchgate.net The mobile phase is also typically acidified with a small amount of an acid like formic acid or phosphoric acid to ensure consistent peak shapes for ionizable compounds. openmedicinalchemistryjournal.comsielc.com For detection, a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS) can be used.
Quantitative Analysis and Detection Limits
Once a separation method is developed, it can be used for quantitative analysis. This requires establishing a relationship between the detector response (e.g., peak area) and the concentration of the analyte. The sensitivity of a method is characterized by its detection limits.
The limit of detection (LOD) is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, often calculated at a signal-to-noise ratio of 3. The limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, commonly set at a signal-to-noise ratio of 10. japsonline.com
For the analogous compound 4-MCHM, a heated purge-and-trap GC-MS method yielded specific method detection limits (MDLs) in water, demonstrating the high sensitivity achievable with this technique. nih.govusgs.gov These values provide a benchmark for what could be expected for a validated method for this compound.
| Analyte (Isomer of 4-MCHM) | Method Detection Limit (MDL) in Water (μg/L) |
|---|---|
| trans-4-MCHM | 0.16 |
| cis-4-MCHM | 0.28 |
| Total 4-MCHM | 0.4 |
Table 1: Method detection limits for (4-methylcyclohexyl)methanol (4-MCHM) isomers in water using a heated purge-and-trap GC/MS method. Data sourced from studies on the 2014 Elk River chemical spill. nih.govusgs.gov
Method Validation Studies (Accuracy, Precision, Robustness)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. edqm.eu Key validation parameters include accuracy, precision, and robustness.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. For example, in the validation of an HPLC method for other compounds, recovery was determined by adding a standard solution at three different concentrations to a crude extract, with acceptable recovery typically falling within a range of 90-110%. japsonline.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (measurements taken over a short interval under the same conditions) and intermediate precision (measurements taken within the same laboratory but on different days, with different analysts, or on different equipment). japsonline.com
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that might be varied include the pH of the mobile phase, column temperature, and flow rate. For a GC method, variations in the temperature ramp rate or carrier gas flow could be evaluated. The goal is to identify which parameters are critical to the separation and must be closely controlled.
Reference Material Development for this compound Analysis
The accuracy of quantitative analysis is fundamentally dependent on the availability of high-purity reference materials. A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.
For a compound like this compound, developing a reference material involves several key steps:
Synthesis and Purification: The compound must be synthesized with high purity. Subsequent purification steps, such as distillation or chromatography, are employed to remove impurities.
Identity Confirmation: The chemical structure of the purified compound must be unequivocally confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.
Purity Assessment: The purity of the reference material must be quantitatively determined. This is often accomplished using a mass balance approach, which combines results from multiple analytical techniques. For example, HPLC with a universal detector (like a charged aerosol detector) can be used to assess organic impurities, Karl Fischer titration to measure water content, thermogravimetric analysis for residual solvents, and inductively coupled plasma mass spectrometry (ICP-MS) for inorganic impurities.
Certified Reference Materials (CRMs) are the highest quality standards, issued by a national metrology institute or other authorized body, and are accompanied by a certificate that provides the value of the specified property, its uncertainty, and a statement of metrological traceability. When a CRM is not available, analysts may rely on commercially available standards from chemical suppliers, but it is good practice to perform in-house verification of the material's identity and purity. researchgate.net
Environmental Fate and Degradation Studies of 4 Methoxycyclohexyl Methanol
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of (4-Methoxycyclohexyl)methanol is a key process governing its persistence in both aquatic and terrestrial systems. While direct studies on this specific compound are limited, research on analogous structures, particularly (4-methylcyclohexyl)methanol (B126014) (4-MCHM), provides significant insights into its likely metabolic pathways.
In aquatic environments, the biodegradation of cyclohexylmethanol derivatives is influenced by the presence of aerobic and anaerobic conditions. Studies on 4-MCHM in river sediments have demonstrated that aerobic degradation is significantly more rapid than anaerobic degradation. Under aerobic conditions, nearly complete degradation of 4-MCHM has been observed within 14 days. In contrast, anaerobic degradation is much slower, with a significant percentage of the compound remaining after an extended incubation period. The degradation kinetics for the cis and trans isomers of 4-MCHM have been shown to differ, with the cis isomer degrading faster under both aerobic and anaerobic conditions, suggesting that stereochemistry can influence the rate of biodegradation. nih.gov
The primary proposed pathway for the aerobic biodegradation of cyclohexylmethanols involves the oxidation of the primary alcohol group to a carboxylic acid, forming the corresponding cyclohexanecarboxylic acid derivative. This is a common metabolic step for primary alcohols in microbial degradation. Further degradation of the cyclohexane (B81311) ring can then proceed through various ring-cleavage mechanisms, ultimately leading to mineralization. In the case of this compound, a likely initial step is the oxidation of the hydroxymethyl group to a carboxyl group, forming 4-methoxycyclohexanecarboxylic acid. Subsequent O-demethylation of the methoxy (B1213986) group could occur, yielding 4-hydroxycyclohexanecarboxylic acid, which can then enter central metabolic pathways.
In terrestrial environments, the biodegradation of this compound is expected to be carried out by a diverse community of soil microorganisms. While specific studies on this compound in soil are scarce, research on the biodegradation of methoxychlor, a pesticide containing methoxy-substituted aromatic rings, in soil has shown that primary degradation occurs under anaerobic conditions, followed by more extensive degradation when conditions become aerobic. This suggests that a sequence of anaerobic and aerobic conditions could be effective for the breakdown of methoxy-substituted cyclic compounds in soil. nih.gov The degradation of methylcyclohexane by bacteria has been shown to proceed via pathways involving lactone formation and aromatization, indicating potential ring-cleavage mechanisms for the cyclohexane moiety of this compound. nih.gov
| Isomer | Condition | Degradation Rate (day-1) |
|---|---|---|
| cis-4-MCHM | Aerobic | 0.46 - 0.52 |
| trans-4-MCHM | Aerobic | 0.19 - 0.31 |
| cis-4-MCHM | Anaerobic | 0.041 - 0.095 |
| trans-4-MCHM | Anaerobic | 0.013 - 0.052 |
Volatilization and Atmospheric Degradation Mechanisms
Volatilization from water and soil surfaces represents a significant transport pathway for this compound to the atmosphere. Once in the gas phase, its fate is primarily determined by reactions with photochemically produced hydroxyl (OH) radicals.
In the atmosphere, the primary degradation mechanism for this compound is expected to be its reaction with OH radicals. The rate of this reaction can be estimated using structure-activity relationships. For methylcyclohexane, a structural component of the target molecule, the rate coefficient for its reaction with OH radicals has been determined. The atmospheric lifetime of methylcyclohexanes is estimated to be between 16 and 24 hours based on this reaction. The methoxy group is also susceptible to attack by OH radicals. The atmospheric degradation of cyclic ethers, which share the C-O-C linkage, proceeds via hydrogen abstraction, leading to ring opening and the formation of various oxygenated products. Therefore, the atmospheric degradation of this compound is likely initiated by H-atom abstraction from the cyclohexane ring or the methoxy group, leading to a cascade of reactions that break down the molecule into smaller, more oxidized species.
Transport and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment are governed by its physicochemical properties, including its water solubility, vapor pressure, and its tendency to sorb to soil and sediment.
The mobility of an organic chemical in soil is often predicted using the soil organic carbon-water partition coefficient (Koc). A low Koc value indicates high mobility, while a high value suggests the compound will be strongly adsorbed to soil organic matter and thus less mobile. The Koc for 4-MCHM is estimated to be relatively low, suggesting that it is not expected to adsorb strongly to suspended solids and sediment. This implies that this compound is also likely to be mobile in soil and has the potential to leach into groundwater.
The distribution between different environmental compartments can be modeled to understand the ultimate fate of the chemical. Multimedia environmental fate models predict the partitioning of a chemical between air, water, soil, and sediment based on its properties. Given its moderate water solubility and potential for volatilization, this compound is expected to partition between the water and air compartments, with some potential for leaching into groundwater in the soil compartment.
| Property | Estimated Value | Implication |
|---|---|---|
| Henry's Law Constant | 6.4 x 10-6 atm-m3/mol | Volatilization from water is an important fate process. |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Low (estimated) | High mobility in soil and potential for groundwater leaching. |
| Atmospheric Half-life (reaction with OH radicals) | ~1 day (for 4-MCHM) | Relatively short persistence in the atmosphere. |
Persistence and Transformation Products Research
The persistence of this compound in the environment is a function of the rates of the degradation processes discussed above. Based on the available data for analogous compounds, it is not expected to be highly persistent. The relatively rapid aerobic biodegradation in aquatic systems and its predicted short atmospheric half-life suggest that it will be removed from these compartments over time. However, under anaerobic conditions, its persistence is likely to be significantly longer.
Research into the transformation products of this compound is crucial for a complete environmental risk assessment, as these products may have their own toxicological and environmental fate profiles. While specific transformation products for this compound have not been extensively studied, based on the expected degradation pathways, a number of potential metabolites can be predicted.
Potential Biodegradation Transformation Products:
4-Methoxycyclohexanecarboxylic acid: Formed through the oxidation of the primary alcohol.
4-Hydroxycyclohexanecarboxylic acid: Resulting from the O-demethylation of the methoxy group.
Ring-cleavage products: Subsequent degradation of the cyclohexane ring would lead to the formation of various aliphatic dicarboxylic acids and other smaller organic molecules.
Potential Atmospheric Degradation Transformation Products:
Ketones and aldehydes: Formed from the reaction of the cyclohexane ring with OH radicals.
Formic acid and formaldehyde: Potential products from the degradation of the methoxy group.
Nitrate-containing compounds: In the presence of nitrogen oxides (NOx), organic nitrates can be formed.
Future Research Directions and Perspectives on 4 Methoxycyclohexyl Methanol
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective synthetic routes is fundamental to enabling broader research and application of (4-Methoxycyclohexyl)methanol. Future work should move beyond classical methods to explore advanced catalytic systems that offer higher yields, better stereoselectivity (for cis and trans isomers), and milder reaction conditions.
Key areas for investigation include:
Catalytic Transfer Hydrogenation: The hydrogenation of aromatic precursors is a common strategy. Research into novel rhodium-based catalysts, for example, has shown success in the selective hydrogenation of functionalized arenes. doi.org Applying similar transfer hydrogenation techniques to precursors like 4-methoxybenzaldehyde (B44291) or methyl 4-methoxybenzoate (B1229959) could provide a direct and efficient pathway. The focus would be on developing catalysts that are not only efficient but also reusable and based on earth-abundant metals.
One-Pot Tandem Reactions: Designing multi-step reactions in a single pot can significantly improve efficiency by reducing waste from intermediate purification steps. A potential pathway for exploration is a tandem reaction involving the partial reduction and subsequent methoxylation of a suitable difunctionalized cyclohexane (B81311) precursor.
Selective Etherification: Investigating selective catalytic O-methylation of cyclohexane-1,4-dimethanol is another promising avenue. The challenge lies in developing a catalytic system that can selectively methylate only one of the two hydroxyl groups, thus avoiding the formation of 1,4-bis(methoxymethyl)cyclohexane.
Table 1: Potential Catalytic Systems for Future Synthesis Studies
| Catalytic Approach | Precursor Example | Potential Catalyst Class | Research Goal |
| Transfer Hydrogenation | 4-Methoxybenzoic acid | Rhodium or Ruthenium complexes with chiral ligands | High stereoselectivity (cis/trans), mild conditions |
| Reductive Amination Deriv. | 4-Oxocyclohexanecarboxylic acid | Palladium on Carbon (Pd/C) with subsequent steps | Versatile synthesis of derivatives for bio-screening |
| Selective O-Methylation | Cyclohexane-1,4-dimethanol | Solid acid or base catalysts | High selectivity for mono-etherification, catalyst reusability |
Advanced Spectroscopic Characterization for Deeper Structural Insights
While basic characterization data for this compound exists, a deeper understanding of its structural and conformational dynamics requires the application of advanced spectroscopic techniques. Such studies are crucial for correlating its physical properties with its molecular structure.
Future research should focus on:
Multidimensional Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can unambiguously assign all proton and carbon signals and provide insights into the spatial proximity of atoms. This is particularly important for confirming the cis versus trans stereochemistry and determining the preferred chair conformation of the cyclohexane ring.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) coupled with Orbitrap or FT-ICR mass analyzers can provide highly accurate mass measurements, confirming the elemental composition. researchgate.net Fragmentation studies can elucidate the compound's stability and degradation pathways under ionization conditions, which can be correlated with theoretical calculations. researchgate.netacs.org
Vibrational Spectroscopy (FTIR and Raman): A detailed analysis of Fourier-Transform Infrared (FTIR) and Raman spectra can provide information on characteristic vibrational modes, such as the C-O stretches of the ether and alcohol groups. nih.govresearchgate.net Comparing experimental spectra with computationally predicted spectra can serve as a powerful tool for confirming the lowest-energy conformers of the molecule.
Table 2: Proposed Advanced Spectroscopic Investigations and Expected Insights
| Technique | Sample Type | Information Gained |
| 2D NMR (COSY, HSQC, NOESY) | Pure Isomers | Unambiguous assignment of all ¹H and ¹³C signals; determination of stereochemistry (cis/trans); conformational analysis. |
| HRMS-CI | Pure Compound | Precise molecular formula confirmation; study of fragmentation patterns and gas-phase ion chemistry. researchgate.net |
| Temperature-Dependent FTIR | Dilute Solution | Identification of characteristic vibrational modes; study of intermolecular hydrogen bonding; conformational isomerism. |
Refined Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful, predictive lens through which to understand the properties and reactivity of this compound before engaging in extensive lab work. By modeling the molecule in silico, researchers can guide synthetic efforts and rationalize experimental observations.
Prospective computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties. This includes calculating the geometric parameters (bond lengths, angles), vibrational frequencies (for comparison with FTIR/Raman data), and NMR chemical shifts. researchgate.net Furthermore, DFT can be used to model reaction pathways, calculate activation energies for potential synthetic routes, and understand the mechanisms of thermal or chemical degradation. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of multiple molecules over time, providing insights into the bulk properties of the compound. This would be valuable for understanding its properties as a potential solvent or material component, including predicting its viscosity, diffusion coefficient, and interactions with other molecules.
Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its derivatives within the active site of a protein, guiding the design of new pharmaceutical agents.
Table 3: Applications of Computational Modeling for this compound
| Modeling Technique | Predicted Properties | Purpose |
| Density Functional Theory (DFT) | Optimized geometry, IR/Raman spectra, NMR shifts, reaction energetics | Corroborate experimental data, guide synthesis, predict reactivity. |
| Molecular Dynamics (MD) | Bulk properties (density, viscosity), solvation behavior | Understand physical characteristics for material science applications. |
| Molecular Docking | Binding affinity to biological targets | Screen for potential pharmaceutical activity and guide derivative design. |
Investigation of Bioactive Properties and Pharmaceutical Applications
The cyclohexanemethanol (B47985) scaffold is a component of various biologically active molecules. sigmaaldrich.com The specific structure of this compound, with its defined stereochemistry and functional groups, makes it an interesting candidate for screening for bioactive properties and as a building block in medicinal chemistry.
Future research in this area should be directed towards:
Screening for Bioactivity: The compound should be subjected to a broad range of biological assays to screen for potential antimicrobial, antifungal, anti-inflammatory, or anticancer activities. The presence of the methoxy (B1213986) group and the hydroxyl group provides sites for potential interaction with biological macromolecules.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The primary alcohol is an ideal handle for chemical modification. Esterification or etherification reactions could be used to create a library of derivatives. For instance, creating esters with known bioactive carboxylic acids could lead to new prodrugs or compounds with enhanced activity. Subsequent SAR studies would help identify the structural features essential for any observed biological effects.
Use as a Pharmaceutical Intermediate: The bifunctional nature of the molecule makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents. google.com Its cyclohexane core can provide a rigid scaffold to which other pharmacophores can be attached.
Sustainable and Green Chemical Approaches for Synthesis and Application
Aligning the chemistry of this compound with the principles of green chemistry is essential for its future viability. This involves developing processes that are environmentally benign, resource-efficient, and safe.
Key green chemistry perspectives to explore are:
Biocatalysis: The use of enzymes for the synthesis of this compound could offer high selectivity under mild conditions. For example, alcohol dehydrogenases or related enzymes could be explored for the selective reduction of a precursor aldehyde or ketone.
Solvent-Free Synthesis: Techniques such as grinding or mechanochemistry, which have been successfully applied to the synthesis of other organic compounds like chalcones, could be investigated. scitepress.orgundip.ac.id These methods can reduce or eliminate the need for volatile organic solvents, leading to a cleaner reaction profile.
Use of Renewable Feedstocks: Future research could focus on deriving the cyclohexane ring from biomass sources rather than petrochemicals. For example, lignin, a major component of plant biomass, is rich in aromatic structures that could potentially be converted into functionalized cyclohexanes.
Application as a Green Solvent: The properties of this compound itself could be evaluated to see if it can serve as a sustainable, biodegradable alternative to conventional industrial solvents. mdpi.com
Q & A
Q. Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify axial/equatorial proton environments (e.g., δ 3.28 ppm for methoxy groups, δ 8.22 ppm for aromatic protons in coupled pyrimidines) .
- ¹³C NMR : Distinguish carbonyl carbons (e.g., δ 165.9 ppm for triazine rings) and quaternary carbons in cyclohexane frameworks .
- Chromatography :
What methodologies are recommended for assessing the environmental impact of this compound in aqueous systems?
Q. Analytical Strategies :
- Microextraction : Solid-phase microextraction (SPME) or thin-film microextraction (TFME) coupled with GC-MS achieves limits of quantification (LOQ) <1 ppb in water samples .
- Degradation Studies :
- Photolysis : Exclude UV-Vis light to assess stability under environmental conditions.
- Biodegradation assays : Use OECD 301F protocols with activated sludge to measure half-lives .
Q. Data Interpretation :
- Ecotoxicological endpoints : Evaluate LC₅₀ in Daphnia magna or algae to estimate aquatic toxicity.
How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in drug discovery?
Q. Methodological Framework :
Core modifications : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 4-position.
Biological assays :
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence polarization.
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) with MTT assays .
Computational SAR :
- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., pyrimidine-binding enzymes) .
Q. Advanced Considerations :
- Metabolic stability : Incubate derivatives with liver microsomes to identify labile groups (e.g., ester hydrolysis).
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Q. Storage Protocols :
Q. Safety Measures :
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (H318 hazard statement) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
How can computational tools aid in retrosynthetic planning for this compound-based compounds?
Q. Tools and Workflows :
- Retrosynthesis platforms : Use Pistachio or Reaxys to identify feasible routes (e.g., tert-butyl carbamate protection as a key step) .
- Reaction prediction : Machine learning models (e.g., IBM RXN) prioritize high-yield pathways for introducing substituents .
Q. Case Example :
- Biocatalytic routes : Predict enzyme-catalyzed reductions (e.g., ketoreductases for chiral alcohol synthesis) using BKMS database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
